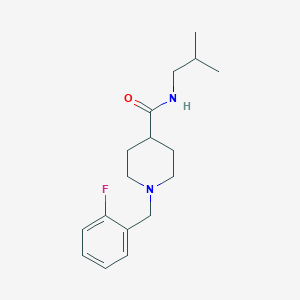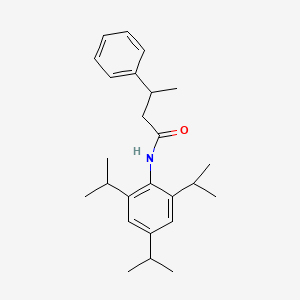![molecular formula C25H32N2 B4934936 (4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine](/img/structure/B4934936.png)
(4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine, also known as N-ethyl-2-(4-ethylcyclohexyl)-N-(2-methylphenyl)-3-(1H-indol-3-yl)propan-1-amine, is a novel compound that has gained attention in recent years due to its potential applications in scientific research.
作用机制
The mechanism of action of (4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine involves its interaction with the serotonin and dopamine receptors in the brain. It has been found to act as a partial agonist at the serotonin 5-HT2A receptor, which is involved in regulating mood and cognition. Additionally, it has been shown to act as a partial agonist at the dopamine D2 receptor, which is involved in regulating reward and motivation. These interactions result in the modulation of neurotransmitter release and synaptic plasticity, which may underlie the compound's therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. Additionally, it has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in promoting neuronal growth and survival. These effects suggest that this compound may have potential applications in the treatment of various neurological and psychiatric disorders.
实验室实验的优点和局限性
The advantages of using (4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine in lab experiments include its high selectivity and potency at the serotonin and dopamine receptors, as well as its ability to modulate neurotransmitter release and synaptic plasticity. However, its limitations include its complex synthesis method and the need for specialized equipment and expertise, as well as its potential for off-target effects and toxicity at high doses.
未来方向
There are several future directions for the research of (4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine. One direction is to investigate its potential therapeutic effects in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Another direction is to explore its mechanism of action in greater detail, including its interactions with other neurotransmitter systems and the downstream signaling pathways involved. Additionally, further research is needed to optimize the synthesis method and to develop more efficient and cost-effective approaches for producing this compound.
合成方法
The synthesis of (4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine involves a multi-step process that requires specialized equipment and expertise. The initial step involves the preparation of 2-bromo-1-(4-ethylcyclohexyl)ethan-1-one, which is then reacted with 2-methyl-1-phenyl-1H-indole-3-carbaldehyde to form the desired intermediate. The final step involves the reduction of the intermediate with sodium borohydride to yield the target compound. The synthesis method has been optimized to produce high yields of pure compound.
科学研究应用
(4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine has been found to have potential applications in scientific research. It has been shown to modulate the activity of the serotonin and dopamine receptors in the brain, which are involved in regulating mood, behavior, and cognition. This compound has been used in studies investigating the role of these receptors in various psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, it has been found to have potential therapeutic effects in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
4-ethyl-N-[2-(2-methyl-1-phenylindol-3-yl)ethyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2/c1-3-20-13-15-21(16-14-20)26-18-17-23-19(2)27(22-9-5-4-6-10-22)25-12-8-7-11-24(23)25/h4-12,20-21,26H,3,13-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUPEBKUKKMAOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NCCC2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4934856.png)

![4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4934860.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B4934866.png)
![N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4934867.png)
![N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4934874.png)
![3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B4934880.png)
![3-(4-ethylphenyl)-5-(3-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4934889.png)
![N-methyl-6-oxo-N-(2-pyridinylmethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4934899.png)

![2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4934916.png)
![1-[3-(3-methylphenoxy)propyl]pyrrolidine](/img/structure/B4934928.png)
![4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine](/img/structure/B4934947.png)
![5-{3-methoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4934948.png)
